

# Application Notes and Protocols for GSK1820795A Cellular Assays

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## Compound of Interest

Compound Name: GSK1820795A

Cat. No.: B10857743

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## Introduction

**GSK1820795A** is a potent and selective antagonist of the human G-protein coupled receptor 132 (hGPR132a), also known as G2A.[1] In addition to its primary target, **GSK1820795A**, a telmisartan analog, also functions as a partial agonist for the peroxisome proliferator-activated receptor-gamma (PPAR $\gamma$ ) and an antagonist of the angiotensin II type 1 (AT1) receptor.[1] This multifaceted pharmacological profile makes **GSK1820795A** a valuable tool for studying the physiological roles of these receptors and a potential starting point for the development of new therapeutics.

These application notes provide an overview of the cellular assays used to characterize the activity of **GSK1820795A**, including detailed protocols and quantitative data to guide researchers in their experimental design.

## Data Presentation

The following tables summarize the in vitro cellular activities of **GSK1820795A** across its known targets.

Table 1: Antagonistic Activity of **GSK1820795A** on hGPR132a

Target	Assay Type	Cell Line	Measured Parameter	Value (μM)
hGPR132a	Functional Antagonism	Yeast	IC50	0.006

Table 2: Partial Agonist Activity of **GSK1820795A** on PPARγ

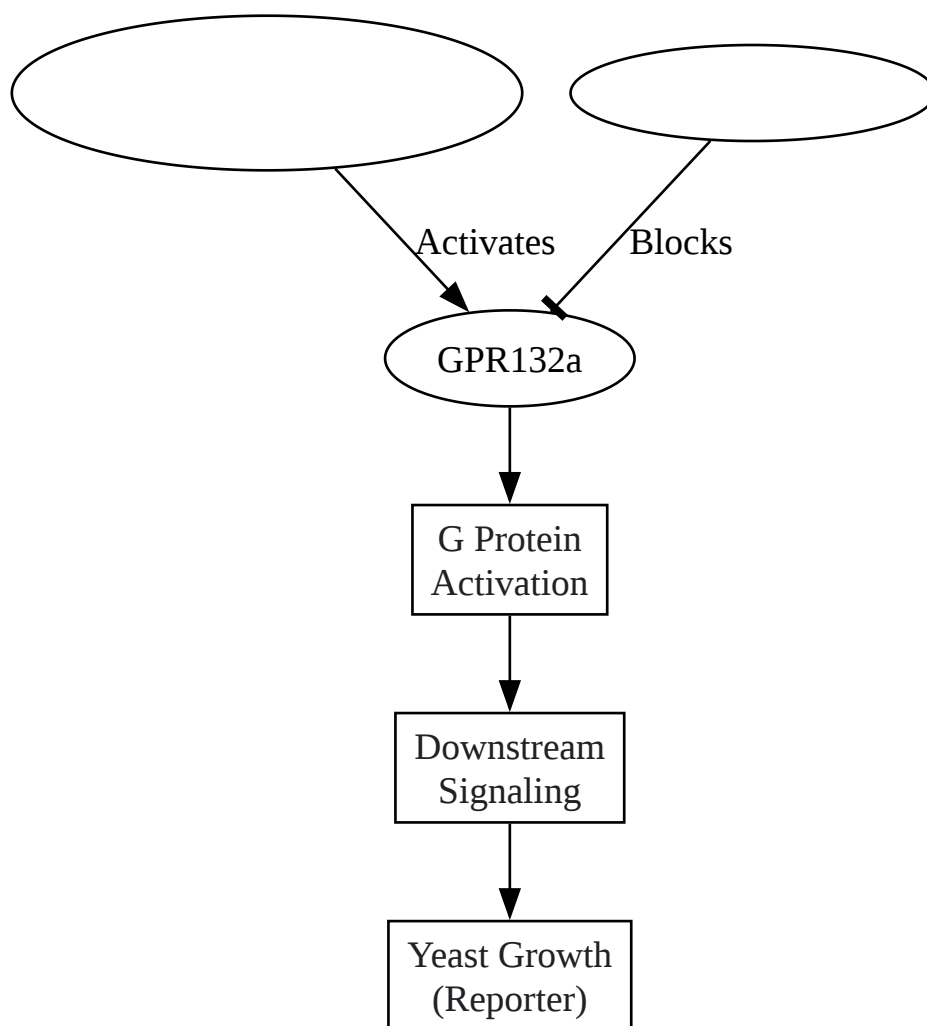
Target	Assay Type	Cell Line	Measured Parameter	Value (μM)
Human PPARγ	Transactivation	CHO	EC50	0.25
Mouse PPARγ	Transactivation	CV-1	EC50	0.27

Table 3: Antagonistic Activity of **GSK1820795A** on Angiotensin II AT1 Receptor

Target	Assay Type	Cell Line	Measured Parameter	Value
Human Angiotensin II AT1 Receptor	Functional Antagonism	CHO	pIC50	8.2

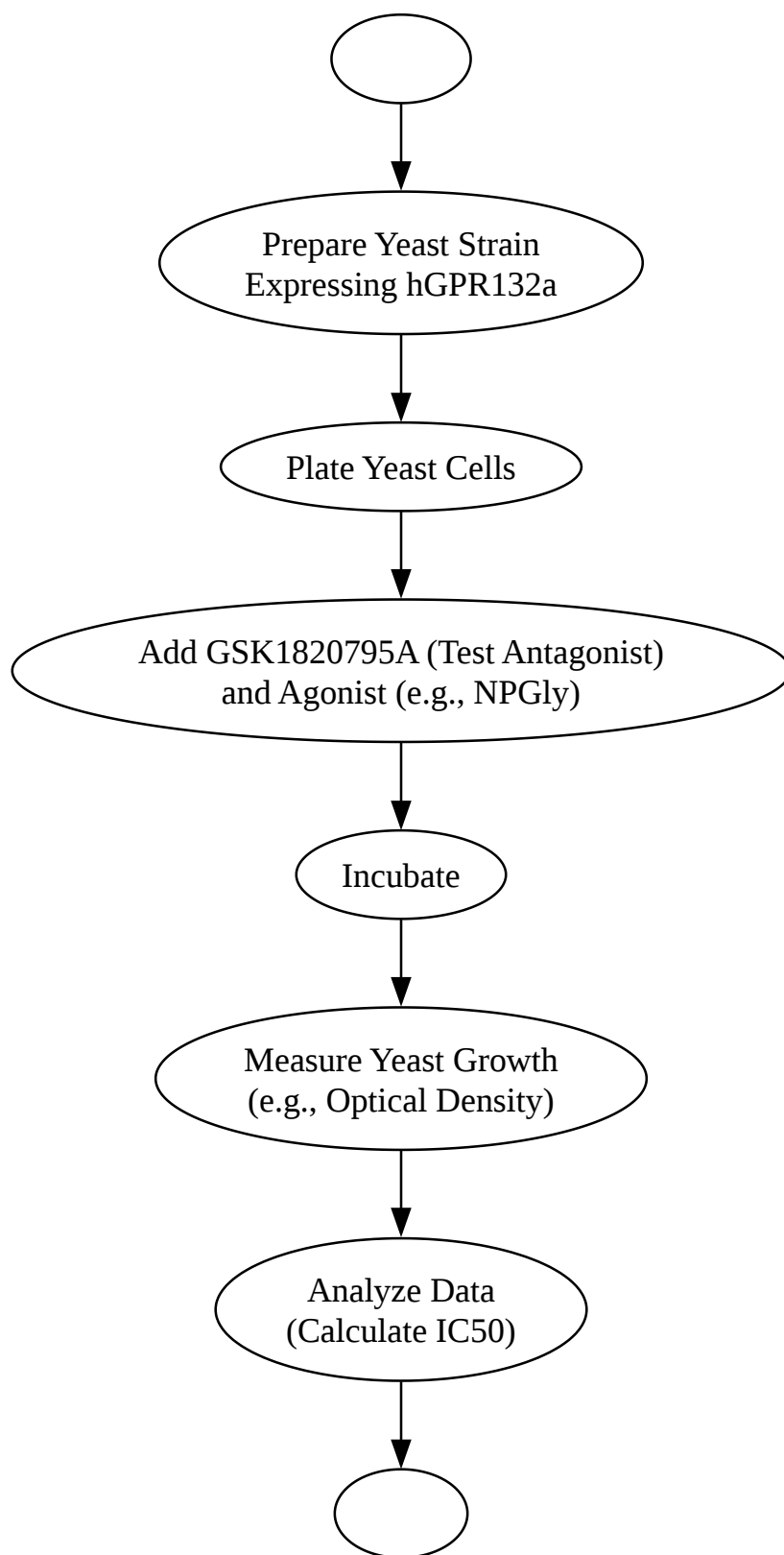
## Signaling Pathways and Experimental Workflows

### GPR132a Signaling and Antagonism by **GSK1820795A**



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## Experimental Workflow for GPR132a Yeast-Based Antagonist Assay



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## Experimental Protocols

### hGPR132a Antagonist Assay (Yeast-Based)

This protocol is adapted from methods used to characterize GPR132a antagonists.<sup>[1]</sup>

Objective: To determine the concentration-dependent inhibition of GPR132a agonist-induced yeast growth by **GSK1820795A**.

Materials:

- Yeast strain engineered to express hGPR132a and a reporter gene (e.g., HIS3 or lacZ) linked to the pheromone response pathway.
- Appropriate yeast growth medium (e.g., selective synthetic defined medium).
- GPR132a agonist (e.g., N-Palmitoylglycine (NPGly) or N-Linoleoylglycine (NLGly)).
- **GSK1820795A**.
- 96-well microplates.
- Plate reader for measuring optical density (OD).

Procedure:

- **Yeast Culture:** Inoculate the hGPR132a-expressing yeast strain into the appropriate liquid medium and grow overnight at 30°C with shaking.
- **Cell Plating:** Dilute the overnight culture to a starting OD600 of approximately 0.1 in fresh medium. Dispense the diluted yeast culture into 96-well plates.
- **Compound Preparation:** Prepare a serial dilution of **GSK1820795A** in the appropriate solvent (e.g., DMSO). Also, prepare a fixed concentration of the GPR132a agonist (typically at its EC50 or EC80 concentration).
- **Compound Addition:** Add the diluted **GSK1820795A** to the wells containing the yeast cells. Subsequently, add the GPR132a agonist to all wells except for the negative control. Include vehicle controls for both the antagonist and agonist.

- Incubation: Incubate the plates at 30°C for 24-48 hours.
- Data Acquisition: Measure the optical density at 600 nm (OD600) using a microplate reader to determine yeast growth.
- Data Analysis: Normalize the data to the controls. Plot the percentage of inhibition against the logarithm of the **GSK1820795A** concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

## PPAR $\gamma$ Partial Agonist Transactivation Assay

This protocol describes a luciferase reporter gene assay to measure the partial agonist activity of **GSK1820795A** on PPAR $\gamma$ .

Objective: To quantify the dose-dependent activation of PPAR $\gamma$  by **GSK1820795A**.

Materials:

- Mammalian cell line (e.g., CHO, CV-1, or HEK293) suitable for transfection.
- Expression vector for human or mouse PPAR $\gamma$ .
- Luciferase reporter vector containing PPAR response elements (PPREs).
- A control vector for normalization (e.g., expressing Renilla luciferase).
- Transfection reagent.
- Cell culture medium and supplements.
- **GSK1820795A**.
- A full PPAR $\gamma$  agonist as a positive control (e.g., Rosiglitazone).
- 96-well white, opaque microplates.
- Luciferase assay reagent.
- Luminometer.

#### Procedure:

- **Cell Seeding:** Seed the cells into 96-well plates at an appropriate density and allow them to attach overnight.
- **Transfection:** Co-transfect the cells with the PPAR $\gamma$  expression vector, the PPRE-luciferase reporter vector, and the control vector using a suitable transfection reagent according to the manufacturer's protocol.
- **Compound Treatment:** After 24 hours of transfection, replace the medium with fresh medium containing serial dilutions of **GSK1820795A** or the positive control (Rosiglitazone). Include a vehicle control (e.g., DMSO).
- **Incubation:** Incubate the cells for another 24 hours.
- **Luciferase Assay:** Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.
- **Data Analysis:** Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Plot the normalized luciferase activity against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC<sub>50</sub> value and the maximum efficacy relative to the full agonist.

## Angiotensin II AT1 Receptor Antagonist Assay

This protocol outlines a method to assess the antagonistic activity of **GSK1820795A** on the AT1 receptor using a luciferase reporter assay.

**Objective:** To determine the inhibitory effect of **GSK1820795A** on Angiotensin II-induced AT1 receptor activation.

#### Materials:

- CHO cell line stably expressing the human angiotensin AT1 receptor and a luciferase reporter gene under the control of an NFAT-responsive promoter.
- Cell culture medium and supplements.

- Angiotensin II.
- **GSK1820795A**.
- 96-well white, opaque microplates.
- Luciferase assay reagent (e.g., Bright-Glo™).
- Luminometer.

#### Procedure:

- Cell Plating: Seed the stable CHO cell line into 96-well plates and allow them to adhere.
- Compound Pre-incubation: Treat the cells with serial dilutions of **GSK1820795A** and incubate for a defined period (e.g., 1 hour).
- Agonist Stimulation: Add Angiotensin II at a concentration that elicits a submaximal response (e.g., EC80) to the wells, except for the negative control.
- Incubation: Incubate the plates for an appropriate time to allow for reporter gene expression (e.g., 18 hours).
- Luminescence Measurement: Add the luciferase assay reagent to each well and measure the luminescence using a luminometer.
- Data Analysis: Calculate the percentage of inhibition for each concentration of **GSK1820795A**. Plot the percentage of inhibition against the logarithm of the **GSK1820795A** concentration and fit the data to determine the IC50, from which the pIC50 can be calculated.

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## References



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- To cite this document: BenchChem. [Application Notes and Protocols for GSK1820795A Cellular Assays]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10857743#gsk1820795a-cellular-assay-protocol]

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